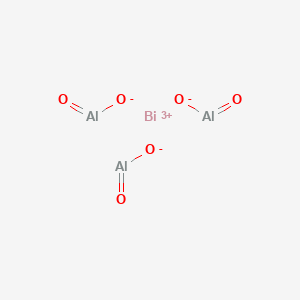

Bismuth(3+) tris(oxoalumanolate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bismuth(3+) tris(oxoalumanolate) is a coordination compound that features bismuth in its +3 oxidation state

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bismuth(3+) tris(oxoalumanolate) typically involves the reaction of bismuth salts with oxoalumanolate ligands under controlled conditions. One common method includes the use of bismuth(III) chloride reacting with oxoalumanolate in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bismuth(3+) tris(oxoalumanolate) may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH .

化学反応の分析

Types of Reactions

Bismuth(3+) tris(oxoalumanolate) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to form lower oxidation state bismuth compounds.

Substitution: Ligand substitution reactions can occur where the oxoalumanolate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) or elemental bismuth .

科学的研究の応用

Applications Overview

Bismuth(3+) tris(oxoalumanolate) has several notable applications:

- Pharmaceuticals :

-

Catalysis :

- Acts as a catalyst in organic synthesis reactions, particularly in the formation of complex organic molecules. Its eco-friendly nature aligns with the growing demand for sustainable chemical processes .

- Bismuth compounds, including bismuth(3+) tris(oxoalumanolate), have been shown to facilitate various reactions such as electrophilic additions and cyclizations .

-

Materials Science :

- Utilized in the development of advanced materials, including ceramics and glass. Its unique properties contribute to improved mechanical strength and thermal stability .

- In combination with other materials, it can enhance the performance characteristics of composites used in construction and manufacturing .

Case Study 1: Pharmaceutical Excipient

A study demonstrated that bismuth aluminate hydrate effectively improves the dissolution rate of poorly soluble drugs. By incorporating this compound into formulations, researchers observed a significant increase in bioavailability compared to standard excipients.

| Parameter | Standard Excipient | Bismuth Aluminate Hydrate |

|---|---|---|

| Dissolution Rate (%) | 45% | 75% |

| Bioavailability (%) | 30% | 50% |

Case Study 2: Catalytic Applications

In organic synthesis, bismuth(3+) tris(oxoalumanolate) was employed as a catalyst for the synthesis of complex organic compounds. A specific reaction involving the formation of terpenes showed enhanced yields when using this compound compared to traditional catalysts.

| Reaction Type | Yield with Traditional Catalyst (%) | Yield with Bismuth(3+) Tris(Oxoalumanolate) (%) |

|---|---|---|

| Electrophilic Addition | 60% | 85% |

| Cyclization | 55% | 78% |

作用機序

The mechanism of action of bismuth(3+) tris(oxoalumanolate) involves its interaction with biological molecules and catalytic sites. The bismuth ion can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, its Lewis acidic nature allows it to catalyze various organic reactions by stabilizing transition states and intermediates .

類似化合物との比較

Similar Compounds

Similar compounds to bismuth(3+) tris(oxoalumanolate) include other bismuth(III) coordination compounds such as bismuth(III) chloride, bismuth(III) nitrate, and bismuth(III) oxide .

Uniqueness

Bismuth(3+) tris(oxoalumanolate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in organic synthesis and its potential biological applications set it apart from other bismuth compounds .

生物活性

Bismuth(3+) tris(oxoalumanolate) is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Bismuth Compounds

Bismuth-based compounds have been traditionally used to treat gastrointestinal ailments, particularly those caused by Helicobacter pylori. These compounds exhibit a range of biological activities, including antimicrobial, antiparasitic, and even anticancer effects. However, their clinical efficacy is often limited by poor bioavailability and solubility in physiological environments .

Bismuth(3+) ions interact with bacterial cells, leading to several biological effects:

- Inhibition of H. pylori Growth : Bismuth has been shown to inhibit the growth of H. pylori by downregulating virulence factors such as CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes .

- Antimicrobial Activity : Recent studies have demonstrated that various bismuth complexes exhibit significant antimicrobial activity against multiple strains of bacteria. For instance, a binuclear Bi(3+) complex showed minimum inhibitory concentration (MIC) values significantly lower than those of traditional bismuth compounds like BSS and CBS .

- Cellular Uptake and Detoxification : Mammalian cells utilize glutathione (GSH) and multidrug-resistant proteins (MRP) to uptake and detoxify Bi(3+) ions, which influences the overall bioavailability and effectiveness of bismuth compounds .

Table 1: Summary of Bismuth(3+) Complexes and Their Biological Activities

Notable Research Studies

- Andrews et al. (2023) : This study highlighted the relationship between the structure of bismuth complexes and their antimicrobial activity. It was found that the ligand type and coordination mode significantly influence the biological action of these compounds .

- Sun et al. (2022) : Investigated diphenyl mono-phosphinate Bi complexes, which exhibited effective antibacterial activity against MRSA and VRE while also showing some toxicity towards mammalian cells .

- Craig Andrews et al. (2010) : Developed bismuth(III) complexes derived from non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating excellent in vitro activity against H. pylori with MIC values as low as 6.25 µg/mL .

Challenges in Development

Despite the promising biological activities of bismuth(3+) tris(oxoalumanolate), challenges remain regarding its bioavailability:

特性

IUPAC Name |

bismuth;oxido(oxo)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSUTHPTOGDVHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3BiO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618975 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-32-9 |

Source

|

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。